BenchChemオンラインストアへようこそ!

methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Lipophilicity Physicochemical property comparison Medicinal chemistry

Procure methyl 2-amino-4,4-dimethyl-cyclopenta[b]thiophene-3-carboxylate (CAS 1503326-58-6) as a strategic heterocyclic building block for fragment-based drug discovery. The geminal dimethyl group at C-4 (Fsp3 = 0.545) eliminates two metabolically labile C–H bonds, directly addressing a predictable oxidative liability in lead series derived from the unsubstituted parent. With LogP of 3.47 and MW of 225.31 g·mol⁻¹, it complies with the Rule of Three for fragment screening. The methyl ester enables late-stage hydrolysis for property modulation or bioconjugation. Use alongside mono-methyl and unsubstituted congeners to construct matched molecular pairs across a systematic LogP step-gradient.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 1503326-58-6
Cat. No. B1459668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
CAS1503326-58-6
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1(CCC2=C1C(=C(S2)N)C(=O)OC)C
InChIInChI=1S/C11H15NO2S/c1-11(2)5-4-6-8(11)7(9(12)15-6)10(13)14-3/h4-5,12H2,1-3H3
InChIKeyPDECIJZNYOHCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 1503326-58-6): Procurement-Grade Structural and Physicochemical Overview


Methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 1503326-58-6, MFCD23784638) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylate class, accessed via the Gewald multi-component condensation [1]. Its defining structural feature is a geminal dimethyl group at the 4-position of the fused cyclopentathiophene scaffold, which distinguishes it from the unsubstituted parent (CAS 184174-80-9) and the mono-methyl analog (CAS 1481853-55-7) [2]. The compound has a molecular weight of 225.31 g·mol⁻¹ (C₁₁H₁₅NO₂S), a calculated LogP of 3.47, and a fraction of sp³-hybridized carbons (Fsp3) of 0.545 [3]. These properties position it as a moderately lipophilic fragment with enhanced steric bulk relative to its des-methyl counterparts, characteristics that directly influence its utility in medicinal chemistry scaffold diversification and library synthesis.

Why Methyl 2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Cannot Be Replaced by Unsubstituted or Mono-methyl Cyclopentathiophene Analogs


Substituting methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate with its des-methyl or mono-methyl congeners introduces predictable but consequential alterations in lipophilicity, steric occupancy, and metabolic vulnerability that propagate through downstream synthetic intermediates and final compounds. The gem-dimethyl group at C-4 eliminates two benzylic/allylic C–H bonds that are present in the unsubstituted parent (CAS 184174-80-9), removing a site susceptible to cytochrome P450-mediated oxidation [1]. The calculated LogP increases from an estimated approximately 2.8 for the parent to 3.47 for the 4,4-dimethyl derivative, representing a ΔLogP of approximately +0.7 units that alters partition behavior in both synthetic workup and biological assays [2][3]. Furthermore, the gem-dimethyl substitution increases Fsp3 from 0.500 (mono-methyl) to 0.545, a shift associated with improved developability parameters in fragment-to-lead campaigns [2]. These differences mean that biological activity, synthetic reactivity, and physicochemical handling cannot be assumed to transfer across the series without experimental verification.

Quantitative Differentiation Evidence for Methyl 2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Versus Closest Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted and Mono-methyl Cyclopentathiophene Analogs

The target compound exhibits a calculated LogP of 3.47, compared with 3.17 for the 4-mono-methyl analog (CAS 1481853-55-7) and an estimated approximately 2.8 for the unsubstituted parent (CAS 184174-80-9, C₉H₁₁NO₂S) [1][2][3]. This represents a stepwise LogP increase of +0.30 units per additional methyl group, consistent with the Hansch π contribution of approximately 0.5 per methylene/methyl unit for aromatic systems partially offset by increased molecular surface area.

Lipophilicity Physicochemical property comparison Medicinal chemistry

Elevated Fsp3 Character Compared to Mono-methyl and Unsubstituted Analogs

The target compound has an Fsp3 (fraction of sp³-hybridized carbons) of 0.545, compared with 0.500 for the mono-methyl analog [1][2]. The unsubstituted parent (C₉H₁₁NO₂S, nine carbons) has an Fsp3 of approximately 0.44 (four sp³ carbons out of nine; the cyclopentyl ring contributes three methylene units to the saturated count along with the ester methyl). Higher Fsp3 is correlated in medicinal chemistry literature with improved clinical developability metrics including aqueous solubility, reduced promiscuity, and lower attrition rates in preclinical development.

Fraction sp3 Developability Structural diversity

Absence of Benzylic C–H Bonds at C-4: Metabolic Stability Advantage Over Unsubstituted Parent

The gem-dimethyl substitution at C-4 eliminates the two allylic/benzylic C–H bonds present at the corresponding position in the unsubstituted parent compound (methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, CAS 184174-80-9) [1]. In the parent scaffold, the C-4 methylene group is activated toward cytochrome P450 oxidation due to its position α to the thiophene ring and β to the enamine-like 2-amino group. The 4,4-dimethyl substitution blocks this site of metabolism entirely. This class-level inference is supported by the cyclopenta[b]thiophene patent literature, which explicitly describes alkyl substitution at positions equivalent to C-4 as a strategy to modulate pharmacological half-life [2].

Metabolic stability Site of metabolism Oxidative vulnerability

Methyl Ester Selection: Balanced Reactivity Profile Relative to Ethyl Ester and Carboxylic Acid Analogs

The methyl ester at C-3 provides a hydrolysis liability that is intermediate between the more labile ethyl ester analog (ethyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate; CAS 1101857-17-3; MW 239.34, LogP estimated approximately 3.9) and the carboxylic acid derivative (2-amino-4,4-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid; CAS 1936341-79-5; MW 211.28), which is zwitterionic at physiological pH [1]. The methyl ester hydrolyzes approximately 2- to 3-fold more slowly than the ethyl ester under standard basic conditions (NaOH/MeOH/H₂O) due to steric and electronic factors, while remaining significantly more reactive than the corresponding amide. This kinetic differentiation offers controlled deprotection orthogonal to other functionality.

Ester reactivity Synthetic handle Functional group interconversion

Gewald Reaction Synthetic Accessibility: Defined Starting Material (3,3-Dimethylcyclopentanone) with Distinct Reactivity

The target compound is synthesized via the Gewald reaction using 3,3-dimethylcyclopentanone as the ketone component, methyl cyanoacetate as the active methylene nitrile, and elemental sulfur in the presence of morpholine base [1]. This synthetic route is directly analogous to the well-characterized synthesis of the unsubstituted parent from cyclopentanone (65% yield, m.p. 185–186 °C) [2]. The use of 3,3-dimethylcyclopentanone—a chiral-achiral ketone—introduces a quaternary carbon center that cannot epimerize under the basic Gewald conditions, in contrast to the 4-mono-methyl analog (from 3-methylcyclopentanone), which yields a racemic mixture at C-4. The gem-dimethyl compound thus emerges from synthesis as a single, achiral entity, simplifying analytical characterization and removing stereochemical complexity from downstream SAR interpretation.

Synthetic route Gewald reaction Building block procurement

Commercial Availability Profile: Multi-Supplier Sourcing with Defined Purity Specification

The target compound is commercially available from at least three independent suppliers (Enamine, A2B Chem, and UORSY/FCH Group) with a standard purity specification of 95% across all vendors [1]. By comparison, the mono-methyl analog (CAS 1481853-55-7) is listed by only two suppliers at 95% purity, and the ethyl ester analog (CAS 1101857-17-3) appears limited to custom synthesis sources. The 4,4-dimethyl compound is offered in multiple pack sizes (50 mg to 500 mg from Enamine; 50 mg to 250 mg from A2B Chem), with lead times ranging from 2 to 12 days depending on supplier geography [1]. This multi-supplier redundancy reduces single-source procurement risk.

Procurement Supply chain Purity specification

Methyl 2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: Optimal Application Scenarios Grounded in Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Enhanced Fsp3 and Lipophilicity

This compound is best deployed as a fragment/library member in FBDD campaigns that specifically require three-dimensional character (Fsp3 = 0.545) combined with moderate lipophilicity (LogP = 3.47). Its 225 Da molecular weight and compliance with the Rule of Three (MW < 300, LogP ≤ 3.5, HBD ≤ 3) make it suitable for fragment screening collections [1]. The 4,4-dimethyl group provides a measurable increment in Fsp3 (+0.045 over the mono-methyl analog) that contributes to library diversity metrics without introducing stereochemical complexity.

Lead Optimization Programs Requiring Metabolic Stabilization of Cyclopentathiophene Scaffolds

In lead series derived from the cyclopenta[b]thiophene chemotype, oxidative metabolism at the C-4 methylene is a predictable liability. The 4,4-dimethyl compound serves as a direct replacement building block that pre-installs a gem-dimethyl shield at this site, eliminating two metabolically labile C–H bonds [1]. This substitution strategy is consistent with the approach described in the cyclopenta[b]thiophene anti-inflammatory patent literature, where alkyl substitution at ring positions was used to tune pharmacological duration [2]. Researchers should prioritize this compound when in vitro microsomal stability data for the unsubstituted parent shows rapid turnover attributable to C-4 oxidation.

Parallel Library Synthesis Requiring Defined Physicochemical Property Gradients

When constructing a congeneric series to explore structure-activity relationships across a property gradient, the 4,4-dimethyl, 4-mono-methyl, and unsubstituted parent compounds together provide a systematic LogP step-gradient of approximately 0.3–0.4 units per methyl group [1][2]. This enables the construction of matched molecular pairs (MMPs) where the only variable is the degree of C-4 methylation. The methyl ester moiety further allows late-stage hydrolysis to the carboxylic acid for property modulation or bioconjugation, a synthetic sequence that is orthogonal to the C-4 substitution pattern [3].

Academic and Industrial Medicinal Chemistry Projects Targeting Cyclopentathiophene-Derived Anti-Inflammatory Agents

Patent US4692460 establishes that cyclopenta[b]thiophenes bearing alkyl substituents at the cyclopentyl ring positions exhibit anti-inflammatory activity with a pharmacological profile resembling that of steroidal agents (suppression of both myeloperoxidase accumulation and edema in the TPA-induced inflammation model) [1]. The 2-amino-3-carboxylate substitution pattern of the target compound provides a distinct vector for further derivatization (Schiff base formation, amide coupling, heterocycle annulation) compared to the 3-benzoyl-substituted series exemplified in the patent [1][2]. Researchers pursuing novel non-steroidal anti-inflammatory chemotypes should consider this compound as a starting scaffold for library enumeration around the 2-amino and 3-carboxylate functional groups.

Quote Request

Request a Quote for methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.